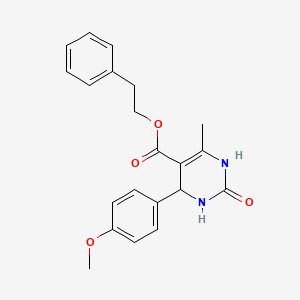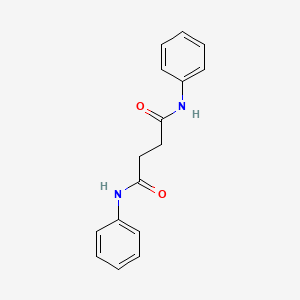![molecular formula C15H22ClNO2 B4970124 4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine](/img/structure/B4970124.png)
4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptors.
作用机制
4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine acts as a competitive antagonist of the β2-adrenergic receptor. It binds to the receptor and blocks the binding of agonists, such as adrenaline, which would normally activate the receptor. This results in a decrease in the downstream signaling pathways that are normally activated by the β2-adrenergic receptor.
Biochemical and Physiological Effects:
The β2-adrenergic receptor is involved in a wide range of physiological processes, including cardiovascular function, respiratory function, and metabolic function. By blocking the β2-adrenergic receptor, 4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine can affect these processes. For example, in cardiovascular research, 4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine can be used to investigate the role of β2-adrenergic receptors in regulating heart rate and blood pressure. In respiratory research, 4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine can be used to investigate the role of β2-adrenergic receptors in regulating airway smooth muscle tone. In metabolic research, 4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine can be used to investigate the role of β2-adrenergic receptors in regulating glucose metabolism.
实验室实验的优点和局限性
One advantage of using 4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine in lab experiments is that it is a selective β2-adrenergic receptor antagonist, which means that it specifically targets this receptor and does not affect other receptors. This allows researchers to investigate the specific role of the β2-adrenergic receptor in various physiological processes. One limitation of using 4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine is that it is not suitable for in vivo experiments, as it cannot cross the blood-brain barrier.
未来方向
There are many future directions for research involving 4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine. Some possible directions include investigating the role of β2-adrenergic receptors in neurological function, exploring the potential therapeutic applications of β2-adrenergic receptor antagonists, and developing new and more selective β2-adrenergic receptor antagonists. Additionally, further research is needed to fully understand the biochemical and physiological effects of β2-adrenergic receptor blockade and to identify potential side effects and limitations of this approach.
Conclusion:
In conclusion, 4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine is a selective β2-adrenergic receptor antagonist that is commonly used in scientific research to investigate the physiological and biochemical effects of β2-adrenergic receptors. While it has advantages and limitations for lab experiments, it has the potential to contribute to a better understanding of the role of β2-adrenergic receptors in various physiological processes and to the development of new therapeutic approaches.
合成方法
The synthesis of 4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine involves the reaction of 2-chloro-4,6-dimethylphenol with propargyl bromide in the presence of potassium carbonate to form propargyl ether. The propargyl ether is then reacted with morpholine in the presence of palladium on carbon to form 4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine.
科学研究应用
4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine is commonly used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptors. It is used to block the β2-adrenergic receptors in order to investigate the role of these receptors in various physiological processes. Some of the areas of research where 4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine is used include cardiovascular research, respiratory research, and metabolic research.
属性
IUPAC Name |
4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2/c1-12-10-13(2)15(14(16)11-12)19-7-3-4-17-5-8-18-9-6-17/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIKVXXHZFRTCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Chloro-4,6-dimethylphenoxy)propyl]morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~,N~2~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4970043.png)


![N-(2-(2,5-dimethoxyphenyl)-1-{[2-(5-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B4970067.png)
![6-[4-(aminocarbonyl)-1-piperidinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4970080.png)
![N-(4-{N-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B4970092.png)
![2-(4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-1,3-benzothiazole](/img/structure/B4970096.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B4970102.png)

![3-(1,3-benzodioxol-5-yl)-11-(4-biphenylyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4970130.png)

![1-[1-(2-pyridinylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4970138.png)
![3,5-dimethyl-1-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1H-pyrazole](/img/structure/B4970147.png)
![N-[2-(2,3-dimethoxyphenyl)ethyl]-N'-(1-propyl-1H-1,2,4-triazol-3-yl)urea](/img/structure/B4970162.png)